Butyl 4-nitrobenzoate
Description
Significance of Nitroaromatic Esters in Organic Chemistry
Nitroaromatic esters, a class of organic compounds characterized by a nitro group (-NO2) attached to an aromatic ring and an ester functional group (-COOR), hold considerable importance in organic chemistry. The nitro group is strongly electron-withdrawing, a property that significantly influences the reactivity of the aromatic ring and the ester group. wikipedia.orgnih.gov This electronic effect makes the aromatic ring susceptible to nucleophilic aromatic substitution, a reaction that is otherwise difficult to achieve with unsubstituted aromatic systems. wikipedia.org
Furthermore, the nitro group can be readily reduced to an amino group (-NH2), providing a synthetic pathway to aromatic amines. wikipedia.org Aromatic amines are crucial intermediates in the synthesis of a wide array of commercially important compounds, including dyes, pharmaceuticals, and polymers. nih.govwikipedia.org The ester functional group, on the other hand, can undergo hydrolysis to yield a carboxylic acid and an alcohol, offering another avenue for synthetic transformations. numberanalytics.com The interplay of these two functional groups within the same molecule provides a versatile platform for the construction of complex organic molecules.
Overview of Butyl 4-nitrobenzoate's Role as a Research Compound
Butyl 4-nitrobenzoate (B1230335), with its chemical formula C11H13NO4, serves as a key research compound due to its distinct structure and reactivity. ontosight.ai It is often utilized as a starting material or an intermediate in the synthesis of more complex molecules. ontosight.ai The presence of the nitro group and the butyl ester allows for a range of chemical modifications, making it a versatile building block in organic synthesis. Researchers have employed this compound in various studies to explore reaction mechanisms, develop new synthetic methodologies, and create novel compounds with specific properties. ontosight.airesearchgate.net Its applications in the laboratory setting are primarily for research and development purposes. capotchem.cnpharmaffiliates.com
Scope and Objectives of Academic Investigations on this compound
Academic investigations into this compound are multifaceted, with several key objectives. A primary focus is on its synthesis and the optimization of reaction conditions to achieve high yields and purity. chemicalbook.com Researchers are also interested in thoroughly characterizing its physical and chemical properties. This includes determining its melting point, boiling point, solubility, and spectroscopic data, which are essential for its identification and use in further reactions. chemicalbook.comchemeo.com
Another significant area of research involves exploring the reactivity of this compound. Studies have investigated its behavior in various chemical transformations, such as reduction of the nitro group and hydrolysis of the ester. researchgate.netresearchgate.net Furthermore, some research has explored its potential applications, for instance, in the synthesis of derivatives with interesting electrochemical properties. researchgate.netuchile.cl The overarching goal of these academic pursuits is to expand the understanding of this compound and unlock its potential for the development of new materials and chemical processes.
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C11H13NO4 | nih.gov |
| Molecular Weight | 223.23 g/mol | chemicalbook.com |
| Melting Point | 35-39 °C | chemicalbook.com |
| Boiling Point | 160 °C at 8 mmHg | chemicalbook.com |
| CAS Number | 120-48-9 | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
butyl 4-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-2-3-8-16-11(13)9-4-6-10(7-5-9)12(14)15/h4-7H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVTGVOHTTDVRJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90152643 | |
| Record name | Butyl 4-nitrobenzoate | |
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Molecular Weight |
223.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120-48-9 | |
| Record name | Benzoic acid, 4-nitro-, butyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120-48-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Butyl 4-nitrobenzoate | |
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| Record name | Butyl 4-nitrobenzoate | |
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| Record name | Butyl 4-nitrobenzoate | |
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Synthetic Methodologies and Reaction Pathways of Butyl 4 Nitrobenzoate
Established Synthetic Routes
The most well-documented and industrially significant method for the synthesis of Butyl 4-nitrobenzoate (B1230335) is the direct esterification of 4-Nitrobenzoic acid with Butanol. This method, a classic example of Fischer-Speier esterification, is favored for its straightforward approach and the use of readily available starting materials.
Esterification of 4-Nitrobenzoic Acid with Butanol
The synthesis of Butyl 4-nitrobenzoate is typically achieved by refluxing 4-Nitrobenzoic acid with an excess of n-butanol in the presence of a strong acid catalyst. Concentrated sulfuric acid is a commonly employed catalyst in this reaction. A typical laboratory-scale procedure involves heating a mixture of 4-Nitrobenzoic acid, n-butanol, and a catalytic amount of sulfuric acid. The reaction is heated to reflux, with temperatures generally around 120 °C, for several hours to allow the equilibrium to be established. chemicalbook.com The water produced during the reaction is often removed to shift the equilibrium towards the formation of the ester, thereby increasing the yield.
Alternative catalysts to sulfuric acid have also been explored to mitigate issues such as side reactions and corrosion. Polyfluoroalkanesulfonic acids have been shown to be effective catalysts for the esterification of nitrobenzoic acids with lower alkanols. google.com These catalysts can be used in "truly" catalytic amounts and can often be recycled. The reaction temperatures when using these catalysts are generally in the range of 60°C to 120°C. google.com
The general mechanism for the acid-catalyzed esterification begins with the protonation of the carbonyl oxygen of the 4-Nitrobenzoic acid by the acid catalyst. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of butanol. This attack forms a tetrahedral intermediate. Subsequently, a proton transfer occurs, followed by the elimination of a water molecule to form the protonated ester. Finally, deprotonation of the ester yields the final product, this compound, and regenerates the acid catalyst.
The optimization of the Fischer esterification of 4-Nitrobenzoic acid with butanol is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the molar ratio of reactants, catalyst concentration, reaction temperature, and reaction time.
Using an excess of butanol is a common strategy to drive the equilibrium towards the product side. The reaction is typically carried out at the reflux temperature of the alcohol, which for n-butanol is around 117-118 °C. One documented procedure specifies refluxing a mixture of 4-Nitrobenzoic acid and n-butanol with concentrated sulfuric acid at 120 ± 1 °C for 12 hours. chemicalbook.com As the reaction progresses, the temperature can be raised to 128 ± 1 °C to facilitate the removal of water, which is a byproduct of the reaction. chemicalbook.com Following the reaction, a neutralization step with an aqueous solution of sodium carbonate is performed to remove the acid catalyst and any unreacted 4-Nitrobenzoic acid. This process has been reported to yield this compound in high purity (99.26% by HPLC) and with a yield of 99.1%. chemicalbook.com
The choice of catalyst also plays a significant role in the optimization of the reaction. While sulfuric acid is effective, alternative catalysts such as natural zeolites have been investigated for the synthesis of similar esters like ethyl 4-nitrobenzoate, demonstrating the potential for more environmentally benign and reusable catalytic systems. scirp.org Furthermore, the use of microwave irradiation in conjunction with solid acid catalysts has been shown to accelerate the esterification of substituted benzoic acids, offering a potential avenue for reducing reaction times and improving energy efficiency.
Below is a data table summarizing the optimized reaction conditions for the synthesis of this compound via acid-catalyzed esterification.
Table 1: Optimized Reaction Conditions for Acid-Catalyzed Esterification of 4-Nitrobenzoic Acid with Butanol
| Parameter | Condition | Reported Yield (%) | Reference |
|---|---|---|---|
| Reactants | 4-Nitrobenzoic acid, n-Butanol | 99.1 | chemicalbook.com |
| Catalyst | Concentrated Sulfuric Acid | 99.1 | chemicalbook.com |
| Temperature | 120-128 °C | 99.1 | chemicalbook.com |
| Reaction Time | 12 hours | 99.1 | chemicalbook.com |
| Work-up | Neutralization with Sodium Carbonate | 99.1 | chemicalbook.com |
Alternative Synthetic Approaches
While Fischer esterification is the most common method, alternative synthetic strategies exist for the preparation of this compound and its analogs. These methods can offer advantages in terms of reaction conditions, substrate scope, and the avoidance of strong acids.
Nucleophilic Adduction-Separation Reactions for Analogs
A prominent alternative to direct esterification involves a two-step nucleophilic adduction-elimination (often referred to as nucleophilic acyl substitution) mechanism. This is typically achieved by first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride.
In this approach, 4-Nitrobenzoic acid is first treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form 4-Nitrobenzoyl chloride. chemimpex.com This acyl chloride is a highly reactive electrophile. The subsequent reaction of 4-Nitrobenzoyl chloride with butanol proceeds via a nucleophilic attack of the alcohol on the carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion as the leaving group, to yield this compound. A base, such as pyridine, is often added to neutralize the hydrochloric acid that is formed as a byproduct. This method is advantageous as the reaction is generally faster and not reversible, often leading to very high yields. For instance, the synthesis of 4-nitro-benzoate derivatives using 4-nitrobenzoyl chloride and various phenols in the presence of ethanolic sodium hydroxide (B78521) has been reported. researchgate.net
Another set of methods that fall under this category are coupling reactions that activate the carboxylic acid in situ. The Steglich esterification, for example, utilizes a carbodiimide, typically dicyclohexylcarbodiimide (B1669883) (DCC), to activate the carboxylic acid. wikipedia.org The addition of a catalyst, 4-dimethylaminopyridine (B28879) (DMAP), is crucial for an efficient reaction. wikipedia.orgorganic-chemistry.org This method is particularly mild and can be performed at room temperature, making it suitable for sensitive substrates.
The Mitsunobu reaction is another powerful method for esterification, particularly for the inversion of stereochemistry in chiral alcohols. nih.gov This reaction involves the use of triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov It has been noted that for sterically hindered alcohols, using 4-Nitrobenzoic acid as the carboxylic acid component can lead to significantly improved yields. acs.orgorgsyn.org
Alkylation Reactions in Derivative Synthesis
The synthesis of this compound can also be achieved through the O-alkylation of a 4-nitrobenzoate salt. This method is analogous to the Williamson ether synthesis. masterorganicchemistry.comfrancis-press.com In this procedure, 4-Nitrobenzoic acid is first deprotonated by a base, such as sodium hydroxide or potassium carbonate, to form the corresponding sodium or potassium 4-nitrobenzoate salt. This carboxylate salt then acts as a nucleophile and reacts with an alkylating agent, such as n-butyl bromide or n-butyl iodide, in a nucleophilic substitution reaction (typically Sₙ2).
The reaction is generally carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which can effectively solvate the cation of the carboxylate salt, thereby enhancing the nucleophilicity of the carboxylate anion. The choice of the leaving group on the butyl halide is also important, with iodide being a better leaving group than bromide, which is in turn better than chloride. This method avoids the use of strong acids and the generation of water as a byproduct.
Table 2: Summary of Alternative Synthetic Approaches
| Method | Key Reagents | General Conditions | Advantages |
|---|---|---|---|
| Nucleophilic Acyl Substitution | 4-Nitrobenzoyl chloride, Butanol, Base (e.g., Pyridine) | Typically at or below room temperature | High yields, irreversible reaction |
| Steglich Esterification | 4-Nitrobenzoic acid, Butanol, DCC, DMAP | Room temperature, polar aprotic solvent | Mild conditions, suitable for sensitive substrates |
| Mitsunobu Reaction | 4-Nitrobenzoic acid, Butanol, PPh₃, DEAD/DIAD | Typically at or below room temperature | Mild conditions, stereochemical inversion of alcohols |
| O-Alkylation | Sodium 4-nitrobenzoate, n-Butyl bromide/iodide | Polar aprotic solvent (e.g., DMF) | Avoids strong acids and water byproduct |
Investigation of Synthesis Mechanisms
The synthesis of this compound via Fischer esterification proceeds through a well-established acid-catalyzed nucleophilic acyl substitution mechanism. The role of the acid catalyst, typically sulfuric acid, is to protonate the carbonyl oxygen of the 4-nitrobenzoic acid, thereby increasing the electrophilicity of the carbonyl carbon. study.comorganic-chemistry.org
The mechanism can be detailed in the following steps:
Protonation of the Carbonyl Group: The reaction is initiated by the protonation of the carbonyl oxygen of 4-nitrobenzoic acid by the acid catalyst. This step generates a resonance-stabilized cation, which is significantly more electrophilic than the unprotonated carboxylic acid. byjus.com
Nucleophilic Attack by the Alcohol: The lone pair of electrons on the oxygen atom of n-butanol acts as a nucleophile and attacks the electrophilic carbonyl carbon of the protonated 4-nitrobenzoic acid. This results in the formation of a tetrahedral intermediate. study.commasterorganicchemistry.com
Proton Transfer: A proton is transferred from the oxonium ion (the former alcohol moiety) to one of the hydroxyl groups of the tetrahedral intermediate. This proton transfer is a rapid and reversible process. This step converts a hydroxyl group into a better leaving group (water). masterorganicchemistry.com
Elimination of Water: The tetrahedral intermediate collapses, and a molecule of water is eliminated as a leaving group. This step is facilitated by the donation of a lone pair of electrons from the remaining hydroxyl group, reforming the carbonyl double bond and generating a protonated ester. study.commasterorganicchemistry.com
Deprotonation: In the final step, a base (which can be water, the alcohol, or the conjugate base of the acid catalyst) removes the proton from the carbonyl oxygen of the protonated ester. This regenerates the acid catalyst and yields the final product, this compound. byjus.com
Chemical Reactivity and Mechanistic Studies of Butyl 4 Nitrobenzoate and Its Analogs
Reaction Pathways Involving the Nitro Group
The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring and is itself susceptible to various reduction reactions.
The reduction of the nitro group in aromatic compounds like Butyl 4-nitrobenzoate (B1230335) can proceed through several intermediates, with the hydroxylamine (B1172632) derivative being a key product under controlled conditions. The complete reduction pathway typically involves the nitroso intermediate and ultimately leads to the corresponding amine. The selective formation of the hydroxylamine is a critical step in various synthetic and biological processes.
Several chemical methods are available for the reduction of aromatic nitro compounds to their corresponding hydroxylamines. These methods often employ specific reducing agents and catalysts to achieve selectivity and prevent over-reduction to the amine. Common reagents and conditions include:
Catalytic Hydrogenation: This method involves the use of a metal catalyst and a hydrogen source. For instance, Raney nickel in the presence of hydrazine at low temperatures (0-10 °C) has been effectively used for this transformation. wikipedia.org The catalyst surface plays a crucial role in the stepwise reduction of the nitro group.
Metal-Mediated Reductions: Zinc metal in an aqueous solution of ammonium chloride is another established method for the preparation of aryl hydroxylamines from nitroarenes. wikipedia.org
Borohydride Reagents: Sodium borohydride (NaBH₄) and ammonia-borane (NH₃BH₃), when used with a silver/titanium dioxide (Ag/TiO₂) catalyst, have been shown to reduce nitroarenes. nih.gov Interestingly, with NaBH₄, the N-aryl hydroxylamine is an intermediate, while with NH₃BH₃, it can be the major product. nih.gov
The general mechanism for the reduction of a nitro group to a hydroxylamine involves a series of two-electron and two-proton steps. The nitro group is first reduced to a nitroso group, which is then further reduced to the hydroxylamine. Careful control of reaction conditions, such as temperature, pressure, and the choice of reducing agent and catalyst, is essential to isolate the hydroxylamine derivative and prevent its subsequent reduction to the amine.
The nitro group of Butyl 4-nitrobenzoate and its analogs can be activated electrochemically. This process involves the transfer of electrons to the nitroaromatic compound, leading to the formation of reactive intermediates. Studies on related nitrobenzoate derivatives have shown that they are susceptible to electrochemical reduction, which generates the corresponding hydroxylamine derivative. mdpi.com
Following the initial electrochemical activation and reduction to the hydroxylamine, a reversible redox couple can be formed between the hydroxylamine (R-NHOH) and the nitroso (R-NO) species. This R-NHOH/R-NO redox couple can act as a mediator in various electrochemical processes. The stability of this redox couple is influenced by the molecular structure of the nitroaromatic compound. mdpi.com
For instance, in a study of butyl-pyrene nitrobenzoate isomers, the stability of the generated RNHOH/RNO redox mediator couple was found to follow the order: 2-nitrobenzoate > 3-nitrobenzoate > 4-nitrobenzoate. mdpi.com This indicates that the position of the nitro group on the benzoate (B1203000) ring significantly impacts the stability of the electrochemically generated redox couple.
The ease of reduction of these nitro compounds is also dependent on the substituent position. The 4-nitrobenzoate isomer is the easiest to reduce due to the conjugation of the nitro group with the carbonyl of the ester. In the 2-nitrobenzoate isomer, this conjugation is sterically hindered, affecting its reduction potential. nih.gov
Ester Cleavage and Formation Reactions
The ester linkage in this compound is a key site for reactions such as transesterification and nucleophilic acyl substitution, leading to either the modification of the ester or its cleavage.
This compound is formed through the esterification of 4-nitrobenzoic acid with n-butanol, typically under acidic catalysis. This reaction, known as Fischer esterification, involves the protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol, and subsequent dehydration to yield the ester.
While specific studies on the transesterification of this compound are not extensively documented in the provided search results, the principles of transesterification can be applied. Transesterification, or alcoholysis, is the process of exchanging the alkyl group of an ester with that of another alcohol. This reaction is typically catalyzed by an acid or a base. In the context of this compound, it could react with another alcohol (R'-OH) to form a new ester (4-nitrobenzoyl-OR') and release n-butanol.
The kinetics of transesterification reactions can be complex and are influenced by factors such as the nature of the alcohol, the catalyst used, and the reaction temperature. Kinetic studies on similar esters, like n-butyl benzoate, have been performed to understand the reaction mechanism and rates. For example, the transesterification of n-butyl benzoate with methanol has been investigated, and the reaction kinetics can be modeled to determine rate constants.
| Reaction Type | Reactants | Products | Catalyst |
| Esterification | 4-Nitrobenzoic acid + n-Butanol | This compound + Water | Acid (e.g., H₂SO₄) |
| Transesterification | This compound + R'-OH | 4-Nitrobenzoyl-OR' + n-Butanol | Acid or Base |
This table provides a general overview of esterification and transesterification reactions involving this compound.
The carbonyl carbon of the ester group in this compound is electrophilic and susceptible to attack by nucleophiles. This leads to nucleophilic acyl substitution, a fundamental reaction of carboxylic acid derivatives. The general mechanism involves a two-step process: addition of the nucleophile to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the leaving group (in this case, the butoxy group). vanderbilt.edumasterorganicchemistry.com
The reaction can be catalyzed by either acid or base.
Base-catalyzed nucleophilic acyl substitution (Saponification): In the presence of a strong nucleophile, such as a hydroxide (B78521) ion (OH⁻), the reaction proceeds through a direct attack on the carbonyl carbon. The tetrahedral intermediate then collapses, expelling the butoxide ion, which is subsequently protonated by the solvent.
Acid-catalyzed nucleophilic acyl substitution: Under acidic conditions, the carbonyl oxygen is first protonated, which increases the electrophilicity of the carbonyl carbon. A weaker nucleophile can then attack the activated carbonyl group. Following proton transfer, the butanol molecule is eliminated as the leaving group.
The rate of nucleophilic acyl substitution is significantly influenced by the nature of the substituents on the aromatic ring. The strongly electron-withdrawing nitro group at the para position of this compound makes the carbonyl carbon more electrophilic and thus more reactive towards nucleophiles compared to unsubstituted butyl benzoate.
Influence of Substituents on Reactivity
The nitro group in this compound is a strong electron-withdrawing group. This has two major consequences for the molecule's reactivity:
Reactivity of the Aromatic Ring: The electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic aromatic substitution. This is because it destabilizes the positively charged intermediate (arenium ion) formed during the reaction. Furthermore, the nitro group is a meta-director for incoming electrophiles.
Reactivity of the Ester Group: The electron-withdrawing effect of the nitro group is transmitted to the ester carbonyl carbon, making it more electron-deficient and therefore more susceptible to nucleophilic attack. This enhances the rate of reactions like hydrolysis and transesterification compared to unsubstituted or electron-donating group-substituted benzoates.
The position of the substituent is also critical. For instance, in the electrochemical reduction of butyl-pyrene nitrobenzoate isomers, the 4-nitro isomer is more easily reduced than the 2-nitro and 3-nitro isomers due to the direct resonance effect with the ester carbonyl group. nih.gov
Comparative studies on the hydrolysis of substituted benzoates have provided quantitative data on the influence of various substituents. Electron-withdrawing groups generally increase the rate of alkaline hydrolysis, while electron-donating groups decrease it. This can be quantified using Hammett plots, which correlate the reaction rate constants with the electronic properties of the substituents.
| Substituent | Electronic Effect | Effect on Aromatic Ring Reactivity (Electrophilic Substitution) | Effect on Ester Carbonyl Reactivity (Nucleophilic Substitution) |
| -NO₂ (para) | Strong Electron-Withdrawing | Deactivating, Meta-directing | Activating |
| -CH₃ (para) | Electron-Donating | Activating, Ortho, para-directing | Deactivating |
| -Cl (para) | Electron-Withdrawing (Inductive), Electron-Donating (Resonance) | Deactivating, Ortho, para-directing | Activating |
| -H | Neutral | Baseline | Baseline |
This table summarizes the general influence of different para-substituents on the reactivity of a butyl benzoate analog.
Structure-Reactivity Relationship Analysis
The chemical reactivity of this compound is fundamentally governed by the electronic interplay between the butyl ester group and the para-nitro group on the aromatic ring. The nitro group (-NO₂) is a strong electron-withdrawing group, which significantly influences the electron density distribution across the molecule. This deactivation of the aromatic ring reduces its susceptibility to electrophilic substitution but activates it for nucleophilic aromatic substitution.
The primary influence of the para-nitro group is observed in the reactivity of the ester functionality. By withdrawing electron density from the carbonyl carbon of the ester, the nitro group makes it more electrophilic and thus more susceptible to nucleophilic attack. This electronic effect can be quantitatively correlated using Hammett substituent constants (σ), where the large positive σ value for a para-nitro group indicates strong electron-withdrawing character. Consequently, the rate of reactions such as alkaline hydrolysis is significantly faster for this compound compared to its unsubstituted analog, Butyl benzoate, or analogs with electron-donating groups.
The stability of the ester itself is increased by the electron-withdrawing nitro group, while the reactivity towards nucleophiles is enhanced. A comparative analysis with other para-substituted butyl benzoates illustrates this structure-reactivity relationship clearly.
Table 1: Influence of Para-Substituents on the Relative Reactivity of Butyl Benzoate Analogs in Nucleophilic Acyl Substitution
| Substituent (X) in Butyl 4-X-benzoate | Hammett Constant (σₚ) | Electronic Effect | Expected Relative Rate of Hydrolysis |
| -NO₂ (Nitro) | +0.78 | Strong Electron-Withdrawing | Highest |
| -Cl (Chloro) | +0.23 | Moderate Electron-Withdrawing | High |
| -H (Hydrogen) | 0.00 | Neutral | Baseline |
| -CH₃ (Methyl) | -0.17 | Weak Electron-Donating | Low |
| -NH₂ (Amino) | -0.66 | Strong Electron-Donating | Lowest |
This table is illustrative, based on established principles of physical organic chemistry. Actual rates depend on specific reaction conditions.
Kinetic and Thermodynamic Aspects of Reactions
The outcome of chemical reactions involving this compound can be dictated by whether the reaction is under kinetic or thermodynamic control. wikipedia.org This distinction is crucial when competing reaction pathways lead to different products. wikipedia.org The kinetic product is the one that forms fastest due to a lower activation energy, while the thermodynamic product is the most stable one, favored under conditions that allow for equilibrium to be reached (e.g., higher temperatures, longer reaction times). wikipedia.org
For instance, in the partial reduction of the nitro group, different products can be obtained. The reaction can be stopped at the hydroxylamine stage (a kinetic product under certain conditions) or proceed to the more stable amine (the thermodynamic product).
Kinetic Control: Favored at lower temperatures with short reaction times, yielding the product that is formed via the lowest energy transition state.
Thermodynamic Control: Favored at higher temperatures with long reaction times, allowing the system to reach equilibrium and form the most stable product. wikipedia.org
The study of reaction kinetics provides insight into the rate-determining step and the activation energy of a process. For the synthesis of this compound via the esterification of 4-nitrobenzoic acid with butanol, kinetic studies under pseudo-first-order conditions can elucidate the mechanism. By creating Arrhenius plots (ln(rate) vs. 1/T), the activation energy (Ea) for the reaction can be determined, providing critical data for optimizing reaction conditions. wikipedia.org
Table 2: Kinetic vs. Thermodynamic Control in a Hypothetical Reaction of this compound
| Parameter | Kinetic Control | Thermodynamic Control |
| Temperature | Low | High |
| Reaction Time | Short | Long |
| Product-Determining Factor | Rate of formation (lowest Ea) | Product stability (lowest ΔG) |
| Reversibility | Irreversible or quasi-irreversible conditions | Reversible conditions |
| Example Outcome | Formation of a less stable intermediate | Formation of the most stable final product |
This compound in Catalytic Systems
Role as a Substrate in Transition Metal-Catalyzed Reactions
This compound and related nitroaromatic esters are valuable substrates in a variety of transition metal-catalyzed reactions. These reactions are central to synthetic chemistry for their efficiency and selectivity in forming new chemical bonds. rsc.orgresearchgate.net A key transformation is the catalytic hydrogenation of the nitro group to an amino group, which fundamentally alters the electronic properties of the molecule and provides a pathway to aromatic amines. These amines are crucial intermediates for pharmaceuticals, dyes, and polymers.
Transition metals such as Palladium (Pd), Platinum (Pt), Rhodium (Rh), and Nickel (Ni) are highly effective catalysts for this reduction. The reaction typically proceeds using hydrogen gas (H₂) or a hydrogen donor like ammonium formate under mild conditions. liv.ac.uk The choice of catalyst and reaction conditions can allow for selective reduction of the nitro group without affecting the ester functionality.
Table 3: Examples of Transition Metal Catalysts for Nitro Group Reduction
| Catalyst System | Hydrogen Source | Typical Conditions | Selectivity |
| Pd/C (Palladium on Carbon) | H₂ gas | Room temperature, 1-4 atm | High for nitro group; ester is stable |
| Rh-TPPTS Complex | H₂ gas | Aqueous biphasic system | High; catalyst is water-soluble and recyclable liv.ac.uk |
| Pd(OAc)₂ | HCOONH₄ (Ammonium Formate) | Mild temperature, ionic liquid solvent | Effective for C=C and nitro reduction liv.ac.uk |
| Raney Nickel | H₂ gas | Elevated temperature and pressure | Highly active, can sometimes reduce other groups |
Besides reduction, the aromatic ring of this compound can participate in cross-coupling reactions, although the strong deactivation by the nitro group can make this challenging.
Mechanistic Probes in Catalytic Cycles
The transformation of this compound within a catalytic system can serve as an effective probe to elucidate the reaction mechanism. By monitoring the consumption of the substrate, the formation of intermediates, and the appearance of the final product, researchers can gain critical insights into the individual steps of a catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination.
For example, in a hypothetical palladium-catalyzed cross-coupling reaction, the electronic properties of the substrate can influence the rate-determining step. By comparing the reaction rates of this compound with other para-substituted analogs (as shown in Table 1), one can infer whether the oxidative addition step is sensitive to the electron density on the aromatic ring. If substrates with electron-withdrawing groups (like -NO₂) react faster, it may suggest a specific mechanism for the oxidative addition step.
Furthermore, techniques like in-situ spectroscopy can be used to observe the interaction of the substrate with the metal center. The identification of transient metal-substrate complexes or specific intermediates can provide direct evidence for a proposed catalytic cycle. researchgate.net In some iron-catalyzed reactions, for instance, the substrate can be involved in single electron transfer (SET) processes, generating radical intermediates that can be detected by techniques like Electron Paramagnetic Resonance (EPR) spectroscopy. researchgate.net
Table 4: Using Substrate Analogs to Probe a Catalytic Mechanism
| Substrate (Butyl 4-X-benzoate) | Electronic Effect of X | Observed Relative Reaction Rate | Mechanistic Implication |
| X = -NO₂ | Strongly withdrawing | Highest | Rate-determining step is accelerated by low electron density (e.g., nucleophilic attack on the catalyst complex). |
| X = -H | Neutral | Intermediate | Baseline rate for the unsubstituted system. |
| X = -OCH₃ | Strongly donating | Lowest | Rate-determining step is hindered by high electron density (e.g., oxidative addition). |
Advanced Spectroscopic and Structural Characterization of Butyl 4 Nitrobenzoate
Vibrational Spectroscopy
Vibrational spectroscopy provides valuable insights into the functional groups and bonding arrangements within a molecule. By analyzing the absorption or scattering of infrared radiation, the characteristic vibrational modes of butyl 4-nitrobenzoate (B1230335) can be identified.
Fourier Transform Infrared (FT-IR) Spectroscopic Analysis
The FT-IR spectrum of butyl 4-nitrobenzoate reveals several characteristic absorption bands corresponding to the vibrations of its constituent functional groups. The analysis of these bands allows for the structural elucidation of the molecule.
Key functional group vibrations include the asymmetric and symmetric stretching of the nitro (NO2) group, which are typically observed in the ranges of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The carbonyl (C=O) stretching of the ester group is a prominent feature, generally appearing in the region of 1700-1730 cm⁻¹. The C-O stretching vibrations of the ester are expected between 1100 and 1300 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretching from the butyl group will be observed just below 3000 cm⁻¹.
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
| 3100-3000 | C-H Stretch | Aromatic |
| 3000-2850 | C-H Stretch | Aliphatic (Butyl group) |
| 1730-1700 | C=O Stretch | Ester |
| 1560-1500 | N-O Asymmetric Stretch | Nitro |
| 1370-1300 | N-O Symmetric Stretch | Nitro |
| 1300-1100 | C-O Stretch | Ester |
Raman Spectroscopic Investigations
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule by probing the magnetic properties of atomic nuclei.
Proton Nuclear Magnetic Resonance (¹H-NMR) Assignments
The ¹H-NMR spectrum of this compound provides detailed information about the chemical environment of the hydrogen atoms. The aromatic protons on the benzene (B151609) ring are expected to appear as two distinct doublets in the downfield region due to the electron-withdrawing effects of the nitro and ester groups. The protons of the butyl group will appear in the upfield region, with chemical shifts and splitting patterns characteristic of a butyl chain attached to an oxygen atom.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic (ortho to -NO₂) | ~8.3 | Doublet | ~9.0 |
| Aromatic (ortho to -COO) | ~8.1 | Doublet | ~9.0 |
| -OCH₂- | ~4.3 | Triplet | ~6.6 |
| -OCH₂CH ₂- | ~1.7 | Sextet | ~7.2 |
| -CH₂CH ₂CH₃ | ~1.4 | Sextet | ~7.4 |
| -CH₃ | ~0.9 | Triplet | ~7.4 |
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis
The ¹³C-NMR spectrum of this compound provides information on the carbon framework of the molecule. The carbonyl carbon of the ester group will be significantly downfield. The aromatic carbons will appear in the typical aromatic region, with their chemical shifts influenced by the positions of the nitro and ester substituents. The carbons of the butyl group will be found in the upfield region.
| Carbon | Chemical Shift (δ, ppm) |
| C=O (Ester) | ~165 |
| Aromatic (C-NO₂) | ~150 |
| Aromatic (C-COO) | ~135 |
| Aromatic (CH, ortho to -COO) | ~131 |
| Aromatic (CH, ortho to -NO₂) | ~123 |
| -OC H₂- | ~66 |
| -OCH₂C H₂- | ~31 |
| -CH₂C H₂CH₃ | ~19 |
| -C H₃ | ~14 |
Mass Spectrometry
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns. The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight. nist.govnih.gov The fragmentation pattern is characteristic of a nitroaromatic ester.
A prominent fragmentation pathway involves the cleavage of the butyl group. libretexts.org The base peak in the EI spectrum is often observed at m/z 56, corresponding to the butene radical cation formed through a McLafferty rearrangement. nih.gov Other significant fragments include the p-nitrobenzoyl cation at m/z 150 and the p-nitrophenoxy cation at m/z 168. nih.gov
| m/z | Relative Intensity | Proposed Fragment |
| 223 | Low | [M]⁺ (Molecular Ion) |
| 168 | Moderate | [M - C₄H₇]⁺ |
| 150 | High | [O₂NC₆H₄CO]⁺ |
| 56 | Base Peak | [C₄H₈]⁺ |
| 41 | Moderate | [C₃H₅]⁺ |
Gas Chromatography-Mass Spectrometry (GC-MS) Fragmentation Patterns
Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this compound reveals a distinct fragmentation pattern that is characteristic of its molecular structure. The ester linkage and the nitroaromatic moiety are the primary sites of fragmentation under electron ionization.
A significant fragmentation pathway involves the cleavage of the butyl group. The most prominent peak in the spectrum, the base peak, is often observed at a mass-to-charge ratio (m/z) of 56. nih.gov This peak corresponds to the butene radical cation ([C₄H₈]⁺), which is formed through a McLafferty rearrangement. This process involves the transfer of a gamma-hydrogen from the butyl chain to the carbonyl oxygen, followed by the elimination of a neutral butene molecule and the formation of the 4-nitrobenzoic acid radical cation.
Another key fragmentation involves the loss of the butoxy group (-OC₄H₉) or cleavage at the ester bond, leading to the formation of the 4-nitrobenzoyl cation at m/z 150. nih.gov Further fragmentation of the butyl chain itself results in characteristic ions at m/z 41 ([C₃H₅]⁺) and 55 ([C₄H₇]⁺). nih.gov The ion at m/z 168 corresponds to the loss of a C₄H₇ radical from the molecular ion. nih.gov
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Plausible Fragment Identity |
|---|---|---|
| 56 | 99.99 | [C₄H₈]⁺ (Butene, via McLafferty rearrangement) |
| 150 | 34.88 | [C₇H₄NO₂]⁺ (4-Nitrobenzoyl cation) |
| 168 | 19.70 | [M - C₄H₇]⁺ |
| 55 | 13.91 | [C₄H₇]⁺ |
| 41 | 10.74 | [C₃H₅]⁺ |
Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization Mass Spectrometry (EI-MS) provides detailed information about the fragmentation of this compound. The molecular ion peak ([M]⁺) is expected at m/z 223, corresponding to the molecular weight of the compound (C₁₁H₁₃NO₄). nist.gov
The fragmentation pattern in EI-MS is consistent with that observed in GC-MS. The data obtained from a Hitachi M-60 instrument with an ionization energy of 20 eV shows a rich spectrum of fragments. massbank.jp The base peak is consistently observed at m/z 56, attributed to the stable butene radical cation formed via the McLafferty rearrangement. Other significant peaks include m/z 150, which arises from the cleavage of the ester's C-O bond to form the 4-nitrobenzoyl cation, and m/z 168. massbank.jp The presence of these key fragments allows for the confident identification of the butyl ester and the 4-nitrobenzoyl substructures within the molecule.
| Mass-to-Charge Ratio (m/z) | Relative Intensity | Plausible Fragment Identity |
|---|---|---|
| 56 | 999 | [C₄H₈]⁺ |
| 150 | 349 | [C₇H₄NO₂]⁺ |
| 168 | 197 | [M - C₄H₇]⁺ |
| 55 | 139 | [C₄H₇]⁺ |
| 151 | 77 | [C₇H₅NO₂]⁺ |
| 104 | 55 | [C₇H₄O]⁺ |
| 120 | 53 | [C₇H₄O₂]⁺ |
Electronic Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
The UV-Vis spectrum of this compound is governed by the electronic transitions within its chromophores: the nitro-substituted benzene ring and the carbonyl group of the ester. shu.ac.uk The absorption of UV or visible radiation promotes outer electrons from their ground state to a higher energy excited state. shu.ac.uk
For this compound, two main types of transitions are expected: π → π* and n → π*. libretexts.org
π → π transitions:* These are high-intensity absorptions arising from the promotion of electrons from π bonding orbitals to π* anti-bonding orbitals. shu.ac.uk The conjugated system of the benzene ring, the nitro group (NO₂), and the carbonyl group (C=O) gives rise to these transitions. Nitroaromatic compounds typically show strong absorption bands; for example, nitrobenzene (B124822) absorbs light at wavelengths greater than 290 nm. researchgate.net The extended conjugation in this compound is expected to result in strong absorption in the UV region.
n → π transitions:* These transitions involve the excitation of an electron from a non-bonding orbital (lone pair) to a π* anti-bonding orbital. youtube.com The oxygen atoms of the carbonyl and nitro groups possess lone pairs, making n → π* transitions possible. These transitions are typically of lower intensity compared to π → π* transitions and occur at longer wavelengths. shu.ac.uk
The exact wavelength of maximum absorbance (λmax) can be influenced by the solvent polarity. shu.ac.uk
Near-Infrared (NIR) Spectroscopy for Overtone and Combination Bands
Near-Infrared (NIR) spectroscopy probes the overtone and combination bands of fundamental molecular vibrations that occur in the mid-infrared region. researchgate.net These bands are generally much weaker than the fundamental absorptions. acs.org For a molecule like this compound, the NIR spectrum would be characterized by absorptions arising primarily from C-H, C=O, and N-O vibrations.
Overtones: These bands correspond to transitions where the vibrational quantum number changes by more than one unit (e.g., Δv = 2, 3...). The first overtones of C-H stretching vibrations from both the aromatic ring and the aliphatic butyl chain are expected to be prominent. nih.gov For instance, aromatic C-H stretching overtones typically appear in the 1650–1700 nm region. researchgate.net
Combination Bands: These bands arise when a single photon excites two or more different vibrations simultaneously. acs.org The spectrum of this compound would likely feature combination bands involving the stretching and bending vibrations of the CH₂ and CH₃ groups of the butyl chain, as well as combinations involving the C=O stretch and aromatic ring vibrations. nih.gov The combination bands originating from the C=O group can provide a useful fingerprint for the ester functionality. nih.gov
X-ray Crystallography and Solid-State Structural Analysis
Single Crystal X-ray Diffraction for Molecular and Crystal Structures
While a specific crystal structure for this compound is not detailed in the provided search results, single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides detailed information on bond lengths, bond angles, and torsion angles, defining the molecule's conformation.
For related compounds like methyl 4-nitrobenzoate, studies show that the nitro group is nearly coplanar with the benzene ring, while the ester group is slightly twisted out of the plane. researchgate.net In the solid state, molecules are often held together by a network of weak intermolecular interactions, such as C—H···O hydrogen bonds and π–π stacking interactions between aromatic rings. researchgate.net
A crystallographic study of this compound would determine:
Crystal System and Space Group: The fundamental symmetry of the crystal lattice.
Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).
Molecular Conformation: The precise geometry of the molecule, including the planarity of the nitrobenzoate group and the conformation (e.g., all-trans or gauche) of the flexible butyl chain.
Intermolecular Interactions: The nature and geometry of forces such as hydrogen bonds and van der Waals interactions that dictate the crystal packing.
This data is crucial for understanding the relationship between molecular structure and macroscopic properties of the material.
Analysis of Hydrogen Bonding and Supramolecular Interactions
In the solid state, the molecular arrangement of this compound is expected to be governed by a network of weak hydrogen bonds and other supramolecular interactions. As the molecule lacks strong hydrogen bond donors (e.g., O-H or N-H groups), the primary interactions will involve the activation of C-H bonds as weak hydrogen bond donors.
The key hydrogen bond acceptors in the molecule are the oxygen atoms of the nitro group and the carbonyl group of the ester. Consequently, a variety of C-H···O interactions are anticipated to be the dominant force in the crystal packing. These can be categorized as follows:
Aromatic C-H···O interactions: The hydrogen atoms of the benzene ring can form hydrogen bonds with the oxygen atoms of the nitro and carbonyl groups of neighboring molecules.
Aliphatic C-H···O interactions: The hydrogen atoms of the butyl chain can also participate in hydrogen bonding with the nitro and carbonyl oxygens.
Beyond hydrogen bonding, π–π stacking interactions between the electron-deficient aromatic rings are also expected to play a significant role in the crystal structure. The presence of the electron-withdrawing nitro group enhances the quadrupolar moment of the aromatic ring, favoring offset or slipped-parallel stacking arrangements to minimize electrostatic repulsion.
Van der Waals forces, particularly dispersion forces, will also be crucial, especially in the interactions involving the flexible butyl chains. These forces will influence the close packing of the aliphatic portions of the molecules.
A summary of the probable intermolecular interactions is presented in the interactive table below.
| Interaction Type | Donor | Acceptor | Description |
| Hydrogen Bonding | Aromatic C-H | Nitro O, Carbonyl O | Weak interactions influencing the packing of the aromatic cores. |
| Hydrogen Bonding | Aliphatic C-H | Nitro O, Carbonyl O | Interactions involving the butyl chain that contribute to lattice stability. |
| π–π Stacking | 4-nitrophenyl ring | 4-nitrophenyl ring | Stacking of aromatic rings, likely in an offset fashion, contributing to crystal cohesion. |
| Van der Waals Forces | Butyl chain | Butyl chain/Aromatic ring | Non-specific attractive forces that aid in efficient crystal packing. |
Polymorphism and Crystal Packing Studies
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules, and it is plausible that this compound may exhibit this behavior. The existence of different polymorphs would arise from variations in the network of the aforementioned intermolecular interactions, leading to different crystal packing arrangements and, consequently, different physicochemical properties.
Studies on analogous compounds, such as p-nitrobenzoic acid, have revealed the existence of polymorphic forms, which differ in their hydrogen bonding motifs and stacking interactions. This suggests that the crystallization conditions (e.g., solvent, temperature, and cooling rate) could play a critical role in determining which polymorphic form of this compound is obtained.
The crystal packing of this compound will be a delicate balance between the directional C-H···O hydrogen bonds, the π–π stacking of the aromatic rings, and the space-filling requirements of the butyl chains. It is conceivable that different packing motifs could arise, for instance:
A layered structure , where the aromatic cores form sheets stabilized by hydrogen bonds and π–π interactions, with the butyl chains extending into the interlayer space.
A more complex three-dimensional network , where the interactions are more isotropic, leading to a more intricately interwoven structure.
The conformation of the butyl chain (e.g., all-trans vs. gauche) will also significantly impact the crystal packing and could be a source of conformational polymorphism.
Without experimental crystallographic data, the specific details of the crystal packing and the existence of polymorphs remain speculative. However, the principles of supramolecular chemistry and the study of related structures provide a strong foundation for predicting the key interactions that will govern the solid-state architecture of this compound. Further experimental work, including single-crystal X-ray diffraction studies under various crystallization conditions, would be necessary to fully elucidate these structural characteristics.
Computational Chemistry and Theoretical Investigations of Butyl 4 Nitrobenzoate
Quantum Chemical Calculations of Molecular Geometry
Quantum chemical calculations are fundamental to determining the three-dimensional arrangement of atoms in a molecule. These calculations seek to find the lowest energy structure, known as the optimized geometry, which corresponds to the most stable arrangement of the molecule.
The geometry of Butyl 4-nitrobenzoate (B1230335) can be defined by its bond lengths, bond angles, and dihedral (torsional) angles. Computational methods systematically adjust these parameters to minimize the molecule's total energy. For a flexible molecule like Butyl 4-nitrobenzoate, which contains several single bonds capable of rotation, this process is known as conformational analysis.
The key rotational degrees of freedom in this compound are around the C(ring)–C(carbonyl) bond, the C(carbonyl)–O(ester) bond, and the various C–C bonds within the butyl group. The potential energy surface is scanned by systematically rotating these bonds to identify all possible conformers (rotational isomers) and the energy barriers that separate them. researchgate.net For similar phenyl ester compounds, studies have shown that the planarity between the phenyl ring and the ester group is a critical factor in determining stability, as it allows for maximum π-orbital overlap. researchgate.net The most stable conformer represents the molecule's ground-state geometry. Theoretical calculations for related molecules have often found that the most stable conformation is an extended one.
Table 1: Representative Optimized Geometric Parameters for this compound Moiety (Calculated) Note: These are typical values for similar structures calculated using DFT methods and may vary slightly depending on the specific computational level.
| Parameter | Bond/Angle | Value |
| Bond Lengths (Å) | C=O (carbonyl) | 1.21 |
| C(ring)-C(carbonyl) | 1.50 | |
| C(carbonyl)-O(ester) | 1.35 | |
| O(ester)-C(butyl) | 1.45 | |
| C(ring)-N(nitro) | 1.48 | |
| N-O (nitro) | 1.23 | |
| Bond Angles (°) | O=C-O (ester) | 124.0 |
| C(ring)-C-O | 112.0 | |
| C-O-C (ester link) | 117.0 | |
| Dihedral Angles (°) | C(ring)-C(ring)-C-O | ~180 |
| C(ring)-C-O-C | ~180 |
Density Functional Theory (DFT) is a widely used and highly effective computational method for studying the properties of molecules like this compound. researchgate.net Instead of calculating the complex wave function of a many-electron system, DFT focuses on the electron density, which simplifies the calculations while maintaining high accuracy.
Functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are commonly paired with basis sets like 6-31G* or 6-311++G(d,p) to perform these calculations. science.govisroset.orgnih.gov The choice of functional and basis set represents a trade-off between computational cost and accuracy. For molecules containing aromatic rings and electron-withdrawing groups, these DFT methods have been shown to provide reliable predictions of geometries, vibrational frequencies, and electronic properties that are in good agreement with experimental data. researchgate.netresearchgate.net The geometry optimization process using DFT calculates the forces on each atom and adjusts their positions until a true energy minimum is found, confirmed by the absence of any imaginary vibrational frequencies. nih.gov
Electronic Structure and Reactivity Descriptors
Beyond geometry, computational methods elucidate the electronic characteristics of a molecule, which are key to understanding its chemical reactivity.
Frontier Molecular Orbital (FMO) theory is a central concept in explaining chemical reactivity. It focuses on the two most important orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com
HOMO : This orbital acts as the primary electron donor. A higher HOMO energy indicates a greater tendency to donate electrons, correlating with nucleophilic and basic behavior. youtube.com
LUMO : This orbital is the primary electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons, indicating electrophilic and acidic character. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a crucial indicator of molecular stability and reactivity. A large gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests the molecule is more reactive.
For this compound, the electron-donating character of the butyl ester group and the phenyl ring would lead to the HOMO being distributed primarily over these regions. The powerful electron-withdrawing nature of the nitro group would cause the LUMO to be localized predominantly on the nitrobenzene (B124822) part of the molecule. The presence of the nitro group significantly lowers the LUMO energy, making the aromatic ring susceptible to nucleophilic attack.
Table 2: Calculated Frontier Orbital Energies and Reactivity Descriptors Note: Values are illustrative and depend on the level of theory (e.g., B3LYP/6-311++G(d,p)).
| Descriptor | Symbol | Formula | Typical Value (eV) |
| Highest Occupied Molecular Orbital Energy | EHOMO | - | -8.50 |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | -2.15 |
| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO | 6.35 |
| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 3.175 |
| Chemical Potential | µ | (EHOMO + ELUMO) / 2 | -5.325 |
| Electrophilicity Index | ω | µ² / (2η) | 4.46 |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. nih.gov It is plotted on the molecule's electron density surface, using a color scale to indicate different potential values. MEP maps are invaluable for identifying the sites of electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) attack. researchgate.net
The color scheme typically follows:
Red : Regions of most negative electrostatic potential, indicating electron-rich areas. These are favorable sites for electrophilic attack.
Blue : Regions of most positive electrostatic potential, indicating electron-deficient areas. These are susceptible to nucleophilic attack.
Green/Yellow : Regions of intermediate or near-zero potential.
For this compound, the MEP map would clearly show strong negative potential (red) localized on the oxygen atoms of both the carbonyl group (C=O) and the nitro group (NO₂), as these are the most electronegative atoms. These sites are prone to interaction with electrophiles or hydrogen bond donors. Conversely, positive potential (blue) would be expected around the hydrogen atoms of the aromatic ring, which are made electron-deficient by the attached nitro group, and around the hydrogens of the butyl chain.
Natural Bond Orbital (NBO) analysis provides a detailed chemical interpretation of the wave function by translating it into the familiar language of Lewis structures, including localized bonds, lone pairs, and atomic charges. bohrium.com A key feature of NBO analysis is its ability to quantify intramolecular delocalization and hyperconjugative interactions through second-order perturbation theory. researchgate.net
This analysis identifies "donor" (filled orbital, e.g., a bond or lone pair) and "acceptor" (empty orbital, e.g., an antibonding orbital) interactions within the molecule. The stabilization energy, E(2), associated with each donor-acceptor interaction is calculated, where a higher E(2) value indicates a stronger interaction. researchgate.net
In this compound, significant intramolecular interactions would include:
Delocalization of π-electrons from the benzene (B151609) ring (donor) into the antibonding π* orbitals of the C=O and NO₂ groups (acceptors).
Donation of electron density from the lone pairs of the ester oxygen atoms into adjacent antibonding orbitals.
Table 3: Selected NBO Second-Order Perturbation Analysis for this compound Note: These interactions and energies are representative of the types of delocalization expected in the molecule.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| π (Cring-Cring) | π* (C=O) | ~5-10 | π-conjugation |
| π (Cring-Cring) | π* (N-O) | ~15-25 | π-conjugation (strong) |
| LP (Ocarbonyl) | π* (Cring-Cring) | ~2-5 | Lone pair delocalization |
| LP (Oester) | σ* (Ccarbonyl-Cring) | ~1-3 | Hyperconjugation |
Global and Local Reactivity Descriptors (e.g., Fukui Functions, Chemical Hardness)
There is no available research data from computational studies on the global and local reactivity descriptors for this compound. Investigations using Density Functional Theory (DFT) to calculate properties such as chemical hardness, global softness, electronegativity, chemical potential, and the electrophilicity index have not been published. Furthermore, analyses of local reactivity through Fukui functions, which are crucial for predicting sites for nucleophilic, electrophilic, and radical attacks, have not been performed for this molecule.
Spectroscopic Property Prediction
While experimental spectroscopic data exists, theoretical predictions to complement and interpret these findings are missing.
Theoretical Vibrational Frequencies and Intensities
No computational studies detailing the theoretical vibrational frequencies and intensities for this compound are present in the scientific literature. Although experimental Fourier-transform infrared (FTIR) spectroscopy has identified key vibrational modes, a theoretical analysis, typically performed using DFT methods (e.g., B3LYP with a basis set like 6-311++G(d,p)), has not been conducted. Such a study would provide a complete vibrational assignment and a deeper understanding of the molecule's structural dynamics.
Nonlinear Optical (NLO) Properties and Optoelectronic Characterization
The potential of this compound in the field of nonlinear optics and optoelectronics remains theoretically unexplored.
Hyperpolarizability Calculations
There are no published computational studies on the nonlinear optical (NLO) properties of this compound, including calculations of its first-order hyperpolarizability (β). The presence of a nitro group (an electron acceptor) and a phenyl ring (a π-conjugated system) suggests potential NLO activity, but theoretical calculations are required to quantify this. Standard computational methods, such as DFT, have not been applied to determine the dipole moment, polarizability, and hyperpolarizability tensors for this compound.
Theoretical Evaluation for Optoelectronic Applications
Consistent with the lack of hyperpolarizability calculations, there has been no theoretical evaluation of this compound for potential optoelectronic applications. Such an evaluation would typically involve analyzing the molecule's electronic properties, including the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and intramolecular charge transfer characteristics. These fundamental parameters, which are essential for assessing a material's potential in optoelectronic devices, have not been computationally investigated for this compound.
Advanced Applications and Emerging Research Directions
Butyl 4-nitrobenzoate (B1230335) in Materials Science Research
The bifunctional nature of Butyl 4-nitrobenzoate, containing both a nitro group and an ester linkage on an aromatic ring, makes it a versatile building block in the development of new materials.
While direct polymerization of this compound is not common, its derivative, Butyl 4-aminobenzoate, obtained through the reduction of the nitro group, is a key monomer in the synthesis of advanced polymers. Aromatic amines and their esters are well-established precursors for high-performance polyamides. nih.gov The amino and ester functional groups of Butyl 4-aminobenzoate allow it to undergo polycondensation reactions to form aromatic polyamides, which are known for their exceptional thermal stability and mechanical strength. researchgate.net
The general scheme for this process involves the reduction of this compound to Butyl 4-aminobenzoate, which can then be polymerized. This positions this compound as a valuable intermediate in the production of these advanced materials.
Table 1: this compound as a Polymer Precursor
| Precursor | Derivative | Polymer Class | Key Properties of Polymer |
|---|
The investigation of organic molecules for nonlinear optical (NLO) applications is a burgeoning field of materials science, and compounds structurally related to this compound have shown significant promise. The NLO properties of organic materials are often associated with the presence of an electron-donating group and an electron-accepting group connected by a π-conjugated system. In this compound, the nitro group acts as a strong electron-acceptor, and the aromatic ring provides the conjugated system.
Research on 4-Nitrobenzoic acid (4-NBA), a closely related compound, has demonstrated considerable third-order nonlinear optical susceptibility. ias.ac.in Single crystals of 4-NBA exhibit nonlinear effects such as reverse saturable absorption and self-defocusing of a laser beam. ias.ac.in These properties are crucial for applications in optical limiting and optical switching devices. The molecular structure of this compound, with its electron-withdrawing nitro group and delocalized π-electrons in the phenyl ring, suggests its potential for similar NLO activity. ias.ac.in Further research into the specific NLO properties of this compound is a promising avenue for the development of new optical materials.
Table 2: Comparison of NLO-Relevant Features
| Compound | Electron-Accepting Group | π-Conjugated System | Demonstrated NLO Activity |
|---|---|---|---|
| 4-Nitrobenzoic acid | -NO₂ | Phenyl ring | Yes |
Electrochemical Applications in Sensing and Energy
The electrochemical properties of this compound and its derivatives are being explored for the development of advanced sensing and energy storage technologies.
Research has demonstrated the use of butyl-pyrene nitrobenzoate derivatives, including isomers of nitrobenzoate, in the creation of novel nanostructured electrodic platforms. In these studies, the butyl-pyrene moiety acts as an adsorptive tail, facilitating the attachment of the nitrobenzoate compound to multi-walled carbon nanotube (MWCNT) electrodes via π-π stacking interactions. This non-covalent functionalization is advantageous as it preserves the conductive properties of the MWCNTs. The nitroaromatic compound is thus trapped on this nanostructured platform, creating a modified electrode with specific electrochemical functionalities.
Once immobilized on the nanostructured electrode, the nitrobenzoate moiety can be electrochemically activated. The nitro group undergoes reduction to form a hydroxylamine (B1172632) derivative. This process generates an in-situ electrocatalytic redox couple (R-NHOH/R-NO) on the electrode surface. This redox couple can act as a mediator in various electrochemical reactions. The stability and electrochemical behavior of this mediator are influenced by the position of the nitro group on the benzoate (B1203000) ring. Studies have shown that the 4-nitrobenzoate derivative is the easiest to reduce among its isomers due to the conjugation of the nitro group with the carbonyl of the ester.
Biological and Environmental Research Implications (Mechanistic Focus)
The presence of the nitroaromatic group in this compound raises important questions regarding its biological activity and environmental fate. Research on related nitroaromatic compounds provides insights into the potential mechanistic pathways of interaction.
Nitroaromatic compounds are generally considered xenobiotics, and their biological effects are often linked to the enzymatic reduction of the nitro group. nih.gov Studies on various nitrobenzoates have shown potential antimicrobial activity. For instance, a library of nitrobenzoate derivatives demonstrated activity against M. tuberculosis, with evidence suggesting they act as prodrugs activated by mycobacterial enzymes. nih.gov The proposed mechanism involves the reduction of the nitro group to form reactive intermediates that can interfere with cellular processes.
From an environmental perspective, the biodegradation of nitroaromatic compounds is a key area of research. Several microbial systems have been identified that can transform or degrade these compounds. nih.gov A common initial step in the aerobic biodegradation of 4-nitrobenzoate is the reduction of the nitro group to a hydroxylamine, which then undergoes an enzyme-catalyzed rearrangement to a hydroxylated compound, priming it for ring fission. nih.gov However, the biodegradation of such compounds can be influenced by the presence of other substances; for example, the degradation of p-nitrobenzoate by a Pseudomonas species was found to be competitively inhibited by benzoate. nih.gov The ester group in this compound may also be susceptible to hydrolysis by environmental esterases, which would be an initial step in its degradation pathway, releasing 4-nitrobenzoic acid and butanol.
Biotransformation and Biodegradation Pathways of Nitroaromatics
The environmental fate of nitroaromatic compounds, including this compound, is a significant area of research due to their widespread use and potential toxicity. cswab.org Microbial degradation is a primary mechanism for the natural attenuation of these contaminants. cswab.org The biodegradation of this compound is expected to commence with the hydrolysis of the ester bond, yielding butanol and 4-nitrobenzoate. The resulting 4-nitrobenzoate is then subject to established microbial degradation pathways.
Bacteria have evolved diverse strategies to metabolize nitroaromatic compounds, which can be broadly categorized into reductive and oxidative pathways. frontiersin.org
Reductive Pathways: In many bacterial systems, the degradation of 4-nitrobenzoate is initiated by the reduction of the nitro group. For instance, in Comamonas sp. and Acidovorax sp., 4-nitrobenzoate is first converted to 4-hydroxylaminobenzoate. researchgate.net This intermediate is then further metabolized, often leading to ring cleavage and eventual mineralization into central metabolites.
Oxidative Pathways: Alternatively, some microorganisms employ an oxidative strategy. This pathway involves the enzymatic removal of the nitro group as nitrite, which can then be used as a nitrogen source by the organism. For example, Pseudomonas fluorescens KU-7 has been shown to degrade 4-nitrobenzoate, initiating the process through the action of a dioxygenase enzyme that hydroxylates the aromatic ring. nih.gov This hydroxylation destabilizes the ring and facilitates the subsequent removal of the nitro group. The degradation of 4-nitrotoluene in some Pseudomonas strains proceeds via oxidation of the methyl group to form 4-nitrobenzoate, which then enters these catabolic pathways. researchgate.netnih.gov
The general stages for the aerobic degradation of aromatic compounds, including nitroaromatics, typically involve:
Conversion of the initial substrate to a central intermediate like catechol or protocatechuate. researchgate.net
Enzymatic cleavage of the aromatic ring.
Metabolism of the resulting ring-cleavage product into central metabolic pathways like the Krebs cycle. researchgate.net
Different bacterial strains have demonstrated various capabilities in degrading related nitroaromatic compounds, as detailed in the table below.
| Microorganism | Compound Degraded | Key Initial Step/Pathway |
| Pseudomonas fluorescens KU-7 | 4-Nitrobenzoate | Oxidative removal of nitro group |
| Comamonas sp. JS765 | Nitrobenzene (B124822) | Dioxygenase-catalyzed ring hydroxylation |
| Acidovorax sp. JS42 | Nitrobenzene | Dioxygenase-catalyzed ring hydroxylation |
| Mycobacterium sp. HL 4-NT-1 | 4-Nitrotoluene | Reduction of the nitro group |
| Pseudomonas sp. strain 4NT | 4-Nitrotoluene | Oxidation of the methyl group to form 4-nitrobenzoate |
Enzymatic Ester Hydrolysis and Biocatalysis Studies
The ester linkage in this compound makes it a substrate for a class of enzymes known as hydrolases, particularly esterases, lipases, and proteases. acsgcipr.org These biocatalysts are widely used in organic synthesis due to their high selectivity and ability to function under mild reaction conditions, offering a green alternative to chemical catalysis. acsgcipr.orgnih.gov
The enzymatic hydrolysis of an ester like this compound involves the cleavage of the ester bond to produce butanol and 4-nitrobenzoic acid. This reaction is of significant interest in biocatalysis for the synthesis of specialty chemicals and pharmaceutical intermediates. nih.gov Most hydrolases operate via a common mechanism involving the formation of an acyl-enzyme intermediate at a serine or cysteine residue in the enzyme's active site. acsgcipr.org
Studies on similar p-nitrophenyl esters have been used extensively to understand enzyme kinetics and mechanisms. The hydrolysis of these esters releases 4-nitrophenol (or in this case, 4-nitrobenzoic acid from the corresponding acid ester), a chromogenic compound that allows for easy spectrophotometric monitoring of the reaction rate. semanticscholar.org This approach has been used to construct Hammett plots to elucidate the electronic effects of substituents on the rate of enzymatic hydrolysis, providing insight into the reaction's rate-determining step. semanticscholar.org
The efficiency of enzymatic hydrolysis is dependent on several factors, including the specific enzyme used, the structure of the substrate, and the reaction conditions (e.g., pH, temperature, solvent). The table below summarizes key characteristics of common hydrolases used in ester cleavage.
| Enzyme Class | Typical Source | Optimal pH | Key Characteristics |
| Lipases | Fungi (e.g., Candida), Bacteria (e.g., Pseudomonas) | Neutral to slightly alkaline | High stability in organic solvents, broad substrate specificity. |
| Esterases | Bacteria (e.g., Bacillus), Animal tissues (e.g., Pig liver) | Neutral | Primarily act on water-soluble esters with short-chain alcohols. |
| Proteases | Bacteria (e.g., Bacillus), Fungi (e.g., Aspergillus) | Varies widely | Can exhibit esterase activity (esterolysis) in addition to proteolysis. |
The use of biocatalysts for ester hydrolysis on an industrial scale has been demonstrated in numerous processes, highlighting their robustness and efficiency. nih.gov For instance, the selective acylation of a diol using a lipase from Alcaligenes sp. was successfully scaled to a 200 kg process. nih.gov Such applications underscore the potential for using enzymes to perform selective transformations on molecules like this compound.
Investigations into Structure-Activity Relationships for Biological Probes
Structure-activity relationship (SAR) studies are fundamental in designing molecules with specific biological functions. For a compound like this compound, SAR investigations would explore how its distinct chemical features—the butyl ester group, the benzene (B151609) ring, and the para-nitro group—influence its interaction with biological systems, potentially as a biological probe.
Esters of 4-nitrobenzoic acid and 4-nitrophenol are frequently used as colorimetric substrates or probes to study enzyme activity. semanticscholar.org The cleavage of the ester bond by an enzyme releases the nitro-substituted aromatic ring, which has a distinct absorbance, allowing for kinetic analysis. semanticscholar.org The "activity" in this context is the rate of hydrolysis, and SAR studies relate this rate to the structure of the alcohol or acyl portion of the ester.
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that predict the biological behavior of chemicals based on their structure. mdpi.com In the context of biological probes, QSAR can be used to predict properties like cellular uptake, intracellular localization, or interaction with a specific enzyme. mdpi.com For this compound, key molecular descriptors that would be considered in a QSAR model include:
| Structural Feature | Relevant Descriptor(s) | Potential Influence on Activity as a Probe |
| Butyl Chain | Lipophilicity (e.g., LogP), Size, Shape | Affects solubility, membrane permeability, and fit within an enzyme's active site. Higher lipophilicity may enhance association with nonpolar binding pockets. |
| Ester Linkage | Carbonyl carbon charge density, Steric hindrance | The primary site for enzymatic attack (hydrolysis). Electronic properties and steric bulk around the ester group directly influence the rate of cleavage. semanticscholar.org |
| Nitro Group | Hammett constant (σ), Electron-withdrawing strength | Acts as a strong electron-withdrawing group, making the ester's carbonyl carbon more electrophilic and susceptible to nucleophilic attack. It also serves as a chromophore for detection. semanticscholar.org |
| Aromatic Ring | Planarity, Aromatic bond fraction | Provides a rigid scaffold and can engage in π-stacking interactions within a protein's active site. |
By systematically modifying parts of the this compound structure (e.g., changing the length of the alkyl chain, altering the position or type of substituent on the ring) and measuring the resulting biological activity, researchers can build robust SAR models. These models are crucial for designing more sensitive and specific probes for detecting enzymatic activity or for developing new bioactive compounds.
Derivatives and Analogs of Butyl 4 Nitrobenzoate in Specialized Research
Structural Modifications and Their Impact on Reactivity and Properties
The reactivity and physical properties of butyl 4-nitrobenzoate (B1230335) are intrinsically linked to its molecular structure, specifically the alkyl ester chain and the substituted aromatic ring. Alterations to these components can profoundly influence the molecule's behavior in chemical reactions and its bulk properties.
The length and branching of the alkyl ester chain in 4-nitrobenzoate derivatives play a significant role in determining their physical and, in some contexts, biological properties. While the butyl group defines the parent compound, research into esters with different alkyl chains reveals systematic trends. Generally, increasing the length of the alkyl chain affects properties such as solubility, melting point, and boiling point patsnap.com.
In a study investigating a library of nitrobenzoate and nitrothiobenzoate esters for antimycobacterial activity, researchers synthesized derivatives with butyl (C4), octyl (C8), and dodecyl (C12) chains. This work demonstrated that modifying the alkyl chain length is a key strategy in exploring the structure-activity relationships of these compounds nih.gov. The variation in chain length can influence how these molecules interact with biological systems, often by altering their lipophilicity. Longer alkyl chains can also lead to stronger hydrophobic interactions, which can enhance the mechanical strength of materials when these molecules are incorporated into polymers rsc.org.
The electronic nature of the aromatic ring in benzoate (B1203000) esters is a critical determinant of their chemical reactivity, particularly in reactions involving the ester group, such as hydrolysis. The nitro group (NO₂) at the para-position of butyl 4-nitrobenzoate is a strong electron-withdrawing group, which significantly influences the reactivity of the ester's carbonyl carbon researchgate.netlibretexts.org.
The impact of various substituents on the aromatic ring is often quantitatively analyzed using the Hammett linear free-energy relationship. This approach correlates the reaction rates of substituted aromatic compounds with constants that represent the electron-donating or electron-withdrawing power of the substituents researchgate.netsemanticscholar.orgemerginginvestigators.org. For instance, in the hydrolysis of para-substituted nitrophenyl benzoate esters, electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack researchgate.netemerginginvestigators.org. Conversely, electron-donating groups decrease the reaction rate by reducing the carbonyl carbon's positive charge density minia.edu.eglumenlearning.com.
Studies on the enzymatic and base-catalyzed hydrolysis of various substituted benzoate esters have provided detailed mechanistic insights. By constructing Hammett plots, researchers can observe how changes in the electronic environment of the aromatic ring affect reaction kinetics, sometimes indicating a change in the rate-determining step of the reaction researchgate.netsemanticscholar.orgemerginginvestigators.orgresearchgate.net.
| Substituent Group | Electronic Effect | Impact on Ring Reactivity (Electrophilic Substitution) | Directing Effect | Impact on Ester Hydrolysis Rate |
|---|---|---|---|---|
| -NO₂ (Nitro) | Strongly Electron-Withdrawing | Strongly Deactivating | Meta-Directing | Increases Rate |
| -OH (Hydroxyl) | Strongly Electron-Donating | Strongly Activating | Ortho, Para-Directing | Decreases Rate |
| -CH₃ (Methyl) | Weakly Electron-Donating | Activating | Ortho, Para-Directing | Decreases Rate |
| -Cl (Chloro) | Electron-Withdrawing (Inductive), Weakly Donating (Resonance) | Weakly Deactivating | Ortho, Para-Directing | Increases Rate |
| -CHO (Aldehyde) | Strongly Electron-Withdrawing | Deactivating | Meta-Directing | Increases Rate |
Pyrene-Conjugated Butyl Nitrobenzoates
A specialized area of research involves conjugating the butyl nitrobenzoate structure with polycyclic aromatic hydrocarbons like pyrene (B120774). These derivatives are designed to combine the electrochemical properties of the nitroaromatic group with the unique photophysical and self-assembly characteristics of the pyrene moiety.
Researchers have synthesized and studied a series of 4-(pyren-1-yl)-butyl-substituted nitrobenzoates, specifically investigating the 2-nitro, 3-nitro, and 4-nitrobenzoate isomers (2-NBPy, 3-NBPy, and 4-NBPy) researchgate.netuchile.cl. The synthesis involves linking a butyl-pyrene tail, which acts as an adsorptive anchor, to the various nitrobenzoate heads researchgate.net.
The electrochemical behavior of these compounds has been extensively studied using techniques like cyclic voltammetry, often after being adsorbed onto nanostructured electrodes such as multi-walled carbon nanotubes (MWCNTs) researchgate.netuchile.cl. The nitro group in these conjugates is electrochemically active and can be reduced to a hydroxylamine (B1172632) derivative. This process is reversible, creating a stable redox couple (RNO₂/RNHOH) on the electrode surface researchgate.net. The position of the nitro group on the benzoate ring significantly affects the ease of reduction. The 4-NBPy isomer is the easiest to reduce due to the direct conjugation of the nitro group with the carbonyl group of the ester uchile.cl. In contrast, the 2-NBPy isomer shows a loss of this conjugation because the groups are not coplanar uchile.cl.
| Compound | Isomer Position | Relative Ease of Reduction | Stability of RNHOH/NO Redox Couple |
|---|---|---|---|
| 4-NBPy | para (4-nitro) | Easiest | Least Stable |
| 2-NBPy | ortho (2-nitro) | Intermediate | Most Stable |
| 3-NBPy | meta (3-nitro) | Most Difficult | Intermediate |
Data sourced from a study of pyrene-conjugated nitrobenzoates on nanostructured electrodes researchgate.netuchile.cl.
A key feature of the pyrene-conjugated derivatives is the ability of the pyrene tail to interact with graphitic surfaces, such as carbon nanotubes, through non-covalent π-π stacking interactions researchgate.netresearchgate.net. This interaction is crucial for immobilizing the electroactive molecules onto the electrode surface, creating a stable, modified interface researchgate.netuchile.cl.
The planar structure of pyrene facilitates strong stacking with the hexagonal lattice of carbon nanomaterials, an interaction that is fundamental to the design of these systems researchgate.netresearchgate.net. These supramolecular assemblies are of interest for developing new electrochemical sensors and electrocatalytic platforms researchgate.net. The self-assembly of pyrene-containing molecules can lead to the formation of well-defined nanostructures, such as vesicles or nanofibers, depending on the specific molecular design and environmental conditions mdpi.comnih.govnih.gov. The study of these interactions is vital for advancing the fields of supramolecular chemistry and materials science researchgate.net.
Other Functionalized Butyl Nitrobenzoate Derivatives in Research
Beyond the specific modifications of the alkyl chain and pyrene conjugation, a wide array of other functionalized nitrobenzoate derivatives have been synthesized for various research purposes. These studies highlight the versatility of the nitrobenzoate scaffold in organic synthesis and materials science.
Examples of such derivatives in research include:
Ethyl 4-nitrobenzoate: This shorter-chain analog is a common intermediate in the synthesis of pharmaceuticals. Research has focused on optimizing its synthesis through environmentally friendly methods, such as using ultradispersed natural zeolite catalysts combined with ultrasound or microwave irradiation to improve reaction yields scirp.orgresearchgate.net.
Methyl 4-fluoro-3-nitrobenzoate: The introduction of a fluorine atom onto the aromatic ring creates a derivative with altered electronic properties, useful as a building block in synthetic chemistry. Its synthesis involves the esterification of 4-fluoro-3-nitro-benzoic acid .
4-amino-3-nitrobenzoic acid methyl ester: This compound, featuring both an amino and a nitro group on the ring, is synthesized via Fischer esterification and serves as a valuable intermediate. Its synthesis and purification are often used as an example in educational settings due to the distinct color changes involved bond.edu.au.
Diphenyltin(IV) di-4-nitrobenzoate: This organometallic derivative has been investigated for its disinfectant properties. Studies have shown its activity against both Gram-negative and Gram-positive bacteria, indicating its potential as an antimicrobial agent researchgate.net.
These examples underscore the broad scope of research involving functionalized nitrobenzoate esters, where the introduction of different functional groups leads to compounds with diverse applications.
Conclusion and Future Perspectives in Butyl 4 Nitrobenzoate Research
Summary of Key Research Findings
Research directly focused on Butyl 4-nitrobenzoate (B1230335) is still in its nascent stages. However, studies on closely related nitrobenzoate compounds provide valuable insights into its potential properties and applications.
A significant area of investigation for nitroaromatic compounds is their biological activity. A study on a series of 4-nitro-benzoate derivatives demonstrated their potential as antimicrobial and disinfectant agents. The research indicated that these compounds were active against both Gram-negative (Salmonella sp.) and Gram-positive (Staphylococcus aureus) bacteria, with a minimum inhibitory concentration of 5 × 10⁻⁴ M. researchgate.net This suggests that Butyl 4-nitrobenzoate could be a candidate for similar applications, warranting further investigation into its specific antimicrobial spectrum and efficacy.
Furthermore, a comprehensive study on a library of 64 nitrobenzoate esters and thioesters revealed their activity against Mycobacterium tuberculosis. nih.gov The research highlighted that esters of nitrobenzoic acids showed promising antimycobacterial activity. Although this compound was not explicitly included in this library, the findings strongly suggest that it could be a valuable subject for future antitubercular drug discovery programs. The stability of such esters in human plasma was also a key aspect of the study, indicating that longer alkyl chains, such as the butyl group, may exhibit favorable hydrolysis rates. nih.gov
In the realm of biochemistry, the parent compound, 4-nitrobenzoic acid, has been shown to inhibit coenzyme Q biosynthesis in mammalian cell cultures. nih.gov It acts as a competitive inhibitor of the enzyme 4-hydroxybenzoate:polyprenyl transferase (Coq2). This finding is significant as it provides a tool for studying coenzyme Q deficiency and suggests that this compound, as an ester derivative, could potentially serve as a prodrug or exhibit its own unique interactions with biological systems.
From a chemical synthesis perspective, an efficient method for the preparation of this compound has been documented. The process involves the esterification of 4-nitrobenzoic acid with n-butanol in the presence of a sulfuric acid catalyst, achieving a high yield and purity. chemicalbook.com
Below is a summary of key physicochemical properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃NO₄ | nih.gov |
| Molecular Weight | 223.23 g/mol | chemicalbook.com |
| Melting Point | 35-39 °C | chemicalbook.com |
| Boiling Point | 160 °C at 8 mmHg | chemicalbook.com |
| CAS Number | 120-48-9 | nih.govnist.gov |
Identification of Knowledge Gaps and Future Research Avenues
The current body of scientific literature reveals several significant knowledge gaps concerning this compound, which in turn present numerous opportunities for future research.
Limited Biological Activity Studies: While research on related compounds is promising, there is a distinct lack of studies on the specific biological activities of this compound. Future research should focus on:
Antimicrobial and Antifungal Screening: A comprehensive evaluation of its efficacy against a wide range of pathogenic bacteria and fungi.
Antitubercular Activity: Direct testing of this compound against various strains of Mycobacterium tuberculosis to build upon the findings from the broader nitrobenzoate library.
Enzyme Inhibition Studies: Investigating its potential as an inhibitor for other enzymes beyond those involved in coenzyme Q biosynthesis, which could unveil novel therapeutic targets.
Cytotoxicity and Toxicological Profile: A thorough assessment of its effects on human cell lines to determine its safety profile for any potential therapeutic applications.
Lack of Material Science Applications: The application of this compound in material science is an unexplored area. The presence of the nitro group and the aromatic ring suggests potential for:
Polymer Chemistry: Its use as a monomer or an additive to create polymers with specific optical, electronic, or thermal properties.
Nonlinear Optics: Investigation of its potential for applications in nonlinear optical materials, an area where other nitroaromatic compounds have shown promise. researchgate.net
Unexplored Mechanistic and Structural Insights: There is a scarcity of data on the precise mechanisms of action of this compound in biological systems and a lack of detailed structural information. Future work could include:
Crystallographic Studies: X-ray crystallography to determine its solid-state structure, which can inform its interaction with biological targets.
Computational Modeling: Molecular docking studies to predict its binding affinity to various enzymes and receptors.
Potential for Interdisciplinary Research Collaborations
The multifaceted potential of this compound provides a fertile ground for interdisciplinary research collaborations.
Chemistry and Biology/Medicine: Organic chemists can synthesize novel analogs of this compound, which can then be evaluated by microbiologists and pharmacologists for their antimicrobial, antitubercular, and other therapeutic properties. This collaboration could accelerate the drug discovery process.
Chemistry and Material Science/Physics: Chemists can work with material scientists and physicists to explore the incorporation of this compound into new materials. This could involve synthesizing polymers containing the compound and characterizing their physical and optical properties.
Biochemistry and Environmental Science: Biochemists can investigate the metabolic pathways of this compound in various organisms, while environmental scientists can study its fate and potential impact in different ecosystems. This is particularly relevant given that nitroaromatic compounds can be environmental contaminants.
Q & A
Q. What are the optimal reaction conditions for synthesizing Butyl 4-nitrobenzoate in laboratory settings?
this compound can be synthesized via esterification of 4-nitrobenzoic acid with butanol. Traditional methods use acidic catalysts (e.g., sulfuric acid) but may require stringent safety measures due to toxicity . Greener alternatives, such as ultrasonication or microwaves with ultra-dispersed zeolites, improve yield and reduce environmental impact . Key parameters include molar ratios (acid:alcohol ≈ 1:3–5), temperature (80–120°C), and reaction time (2–6 hours). Post-synthesis, distillation or recrystallization (using ethanol/water mixtures) ensures purity ≥99% .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should be reported?
Essential techniques include:
- ¹H/¹³C NMR : Confirm ester linkage (e.g., butyl CH₂/CH₃ signals at δ 0.9–1.7 ppm) and aromatic protons (δ 8.1–8.3 ppm for nitro-substituted ring) .
- IR Spectroscopy : Detect ester carbonyl (C=O stretch ~1720 cm⁻¹) and nitro group (asymmetric stretch ~1520 cm⁻¹) .
- Melting Point : Pure samples typically melt sharply (e.g., 80–85°C; compare to literature). Report full spectral assignments, purity (>98%), and cross-validate with elemental analysis .
Q. What purification methods are recommended for isolating high-purity this compound?
Recrystallization (ethanol/water) removes polar impurities, while vacuum distillation (boiling point ~250–300°C at reduced pressure) separates non-polar byproducts. Solvent selection impacts crystal morphology: polar aprotic solvents (e.g., ethyl acetate) yield larger crystals, enhancing purity . Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. What safety precautions are necessary when handling this compound in laboratory environments?
Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work in a fume hood due to potential irritant vapors. Store away from oxidizers and strong acids to prevent hazardous reactions. Waste should be segregated and disposed via certified chemical waste services .
Advanced Questions
Q. How can researchers resolve contradictions in reported yields when using different catalytic systems for esterification?
Yield discrepancies often arise from catalyst efficiency, solvent polarity, or side reactions (e.g., hydrolysis). To resolve:
Q. What computational methods are suitable for predicting the crystal packing and hydrogen bonding patterns of this compound?
Density Functional Theory (DFT) with dispersion corrections (e.g., Grimme’s D3) models intermolecular interactions. Hydrogen-bonding networks can be analyzed via graph set theory (e.g., Etter’s rules) using software like Mercury (Cambridge Crystallographic Database). Compare predicted patterns with experimental PXRD data .
Q. How can kinetic studies elucidate the rate-determining step in the esterification of 4-nitrobenzoic acid with butanol?
Use pseudo-first-order conditions with excess butanol. Monitor acid conversion via titration or in situ FTIR. Arrhenius plots (ln(rate) vs. 1/T) reveal activation energy. Isotopic labeling (e.g., ¹⁸O in butanol) can distinguish nucleophilic vs. electrophilic mechanisms .
Q. How do substituents on the benzoate ring influence the reactivity and stability of this compound derivatives?
Electron-withdrawing groups (e.g., nitro) increase ester stability but reduce nucleophilic attack susceptibility. Compare Hammett substituent constants (σ) to correlate electronic effects with hydrolysis rates. Stability assays (e.g., accelerated degradation under UV/heat) quantify substituent impacts .
Q. What analytical strategies differentiate between isomeric byproducts (e.g., ortho vs. para substitution) formed during synthesis?
Q. How can microbial degradation pathways inform the environmental impact assessment of this compound?
Study nitroreductase enzymes (e.g., PnbA in Pseudomonas putida) that reduce nitro groups to hydroxylamines, followed by lyase cleavage to protocatechuate. Use LC-MS to track intermediates and assess biodegradation kinetics. Compare with ecotoxicity models (e.g., QSAR) to predict environmental persistence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
